molecular formula C12H4Cl6 B1596158 2,2',3,5,6,6'-Hexachlorobiphenyl CAS No. 68194-09-2

2,2',3,5,6,6'-Hexachlorobiphenyl

Cat. No. B1596158
CAS RN: 68194-09-2
M. Wt: 360.9 g/mol
InChI Key: CLODVDBWNVQLGO-UHFFFAOYSA-N
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Description

2,2',3,5,6,6'-Hexachlorobiphenyl, also known as HCB, is a polychlorinated biphenyl (PCB) compound, which is a synthetic organic pollutant. HCB is a colorless, odorless, and tasteless solid that is extremely stable and can persist in the environment for long periods of time. It is a persistent organic pollutant (POP) that has been found to accumulate in the environment, and can be found in the air, water, and soil. HCB has been linked to a number of adverse health effects, including endocrine disruption, reproductive toxicity, neurotoxicity, and immune system impairment.

Scientific Research Applications

Metabolism and Excretion

  • Metabolism in Rats : A study by Kato, McKinney, and Matthews (1980) investigated the metabolism of symmetrical hexachlorobiphenyl isomers, including 2,2',3,5,6,6'-Hexachlorobiphenyl in rats. They found that these isomers, especially those without vicinal unsubstituted carbon atoms, were metabolized and excreted slowly. In contrast, isomers with vicinal unsubstituted carbon atoms showed rapid metabolism and excretion. This study suggests that the rate of metabolism depends on the position of chlorine substitution rather than its degree (Kato, McKinney, & Matthews, 1980).

Degradation and Analysis

  • Degradation in Biotic Matrices : Turrio-Baldassarri et al. (1997) reported that 2,2',3,5,6,6'-Hexachlorobiphenyl is one of the more readily degradable congeners in several biotic matrices. Their research also suggested that the ratio of this congener to another hexachlorobiphenyl could serve as a degradational and analytical indicator in various matrices (Turrio-Baldassarri et al., 1997).

Environmental Impact

  • Photodegradation in Environmental Conditions : Hutzinger, Safe, and Zitko (1972) investigated the photodegradation of chlorobiphenyls, including 2,2',3,5,6,6'-Hexachlorobiphenyl. Their research indicated that photolytic degradation could be a significant environmental breakdown route for chlorobiphenyls, with implications for environmental stability and pollution control (Hutzinger, Safe, & Zitko, 1972).

Molecular and Chemical Properties

  • Solubility in Supercritical Fluids : Anitescu and Tavlarides (1999) examined the solubility of polychlorinated biphenyls, including 2,2',3,5,6,6'-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide. Their findings contribute to understanding the chemical properties of these compounds under various conditions, which can have implications in environmental sciences and engineering (Anitescu & Tavlarides, 1999).

Toxicity and Health Effects

  • Toxicity Analysis using Molecular Descriptors : Eddy (2020) conducted a study to correlate the toxicity of polychlorinated biphenyls, including 2,2',3,5,6,6'-Hexachlorobiphenyl, with molecular descriptors. This research helps in understanding the toxicological aspects of these compounds, which is crucial for environmental health and safety assessments (Eddy, 2020).

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-11(17)7(15)4-8(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLODVDBWNVQLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867526
Record name 2,2',3,5,6,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5,6,6'-Hexachlorobiphenyl

CAS RN

68194-09-2
Record name 2,2',3,5,6,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,6,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,6,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF211H46FL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
E Hoballah, M Saber, I Matter, A Zaghloul - Research Journal of …, 2014 - cabdirect.org
Control of water pollution and environmental protection are major issues to preserve living conditions for the future in Egypt. Polychlorinated biphenyl (PCBs) in sewaged soil were …
Number of citations: 13 www.cabdirect.org
Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
Number of citations: 11 link.springer.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
S Puri, JS Chickos, WJ Welsh - Journal of chemical information …, 2003 - ACS Publications
Comparative Molecular Field Analysis (CoMFA) has been used to develop three-dimensional quantitative structure−property relationship (3D-QSPR) models for the fusion enthalpy at …
Number of citations: 74 pubs.acs.org
Y Chen, X Cai, L Jiang, Y Li - Ecotoxicology and environmental safety, 2016 - Elsevier
Based on the experimental data of octanol-air partition coefficients (K OA ) for 19 polychlorinated biphenyl (PCB) congeners, two types of QSAR methods, comparative molecular field …
Number of citations: 57 www.sciencedirect.com
LI Osemwengie, GW Sovocool - Chromatography …, 2011 - downloads.hindawi.com
This research evaluates a recently developed comprehensive two-dimensional gas chromatography 2D GC coupled with a time-of-flight (TOF) mass spectrometer for the potential …
Number of citations: 6 downloads.hindawi.com
Z Lu, I Kania-Korwel, HJ Lehmler… - Environmental science & …, 2013 - ACS Publications
Changes in atropisomer composition of chiral polychlorinated biphenyls (PCBs) and their mono- and dihydroxylated metabolites (OH- and diOH-PCBs) via rat cytochrome P450 2B1 (…
Number of citations: 75 pubs.acs.org
P Ruiz, O Faroon, CJ Moudgal, H Hansen, CT De Rosa… - Toxicology letters, 2008 - Elsevier
Polychlorinated biphenyls (PCBs) are a group of 209 persistent environmental contaminants that are slightly different but structurally related. PCBs are known to induce a variety of …
Number of citations: 59 www.sciencedirect.com
J Yuan, S Yu, T Zhang, X Yuan, Y Cao, X Yu… - Ecotoxicology and …, 2016 - Elsevier
Octanol/water (K OW ) and octanol/air (K OA ) partition coefficients are two important physicochemical properties of organic substances. In current practice, K OW and K OA values of …
Number of citations: 21 www.sciencedirect.com
J Yang, W Gu, Y Li - Bioscience Reports, 2019 - portlandpress.com
Based on the experimental data of octanol-water partition coefficients (K ow , represents bioaccumulation) for 13 polychlorinated biphenyl (PCB) congeners, comparative molecular field …
Number of citations: 10 portlandpress.com

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